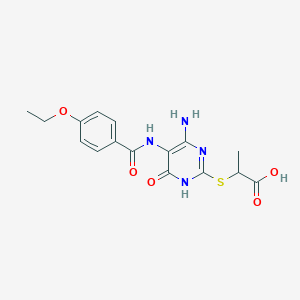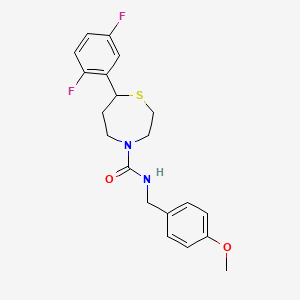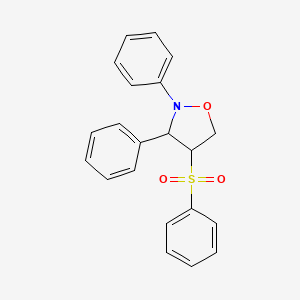
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine, also known as BDPO, is a heterocyclic organic compound with a broad range of applications in the fields of organic synthesis, drug design, and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds with unique and interesting properties. BDPO has been used as a starting material for the synthesis of a number of pharmaceuticals, including inhibitors of the enzyme monoamine oxidase (MAO). It has also been used in the synthesis of novel materials for drug delivery systems and for the development of new catalysts for organic reactions. In addition, BDPO has been used in the synthesis of a number of potential therapeutic agents, such as anti-inflammatory, anti-cancer, and anti-viral agents.
Applications De Recherche Scientifique
Hypoglycemic Agents
Compounds structurally related to oxazolidines, such as benzyloxazolidine-2,4-diones, have been investigated for their potential as hypoglycemic agents. These compounds, especially those containing oxazole-based side chains, demonstrated the ability to lower blood glucose levels in genetically obese mice. The incorporation of benzofuran structural elements significantly enhanced their in vivo potency, indicating their potential application in managing diabetes or related metabolic disorders (R. L. Dow et al., 1991).
Organic Pigments and Intermediates
Research on benzidine analogs, including those with oxazolidine structures, has been directed towards designing nonmutagenic colorants. Substituents in specific positions of the oxazolidine ring have been shown to significantly reduce or eliminate mutagenic activity. These findings have implications for the development of safer pigments and dyes in the textile and printing industries (David Hinks et al., 2000).
Organic Synthesis
The use of azomethine ylides in the synthesis of oxazolidines has been explored, providing a route to valuable syn-β-aryl-β-hydroxy-α-amino esters. These findings are significant for the synthesis of complex organic molecules, highlighting the versatility of oxazolidines as intermediates in organic synthesis (B. Seashore-Ludlow et al., 2010).
Anticancer Activity
Oxazolidine derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds derived from 3-acetyl-1'-benzenesulfonylindole, for instance, have shown selective cytotoxicity, indicating their potential as anticancer agents. This research demonstrates the applicability of oxazolidine derivatives in medicinal chemistry for developing new therapeutic agents (Dalip Kumar et al., 2010).
Nonlinear Optical Materials
Stilbazolium derivatives of benzenesulfonates, including those with oxazolidine structures, have been synthesized for applications in nonlinear optics. These compounds exhibit properties favorable for large nonlinear optical and electro-optical effects, suggesting their use in optical switching devices and other photonic applications (Z. Yang et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) are known to target serine residues in proteins . These targets play a crucial role in the function of various enzymes, including proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Mode of Action
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine likely interacts with its targets through a mechanism similar to other sulfonyl fluorides. Sulfonyl fluorides, such as AEBSF, are known to covalently modify the hydroxyl group of serine residues, causing an additional mass to be added to each modified residue . This modification can inhibit the function of the target protein, particularly if the target is an enzyme and the modified residue is involved in the enzyme’s active site.
Pharmacokinetics
Similar compounds such as aebsf are known to be water-soluble , which could impact their bioavailability and distribution within the body.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,19-14-8-3-9-15-19)20-16-25-22(18-12-6-2-7-13-18)21(20)17-10-4-1-5-11-17/h1-15,20-21H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKFGJJDZVYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



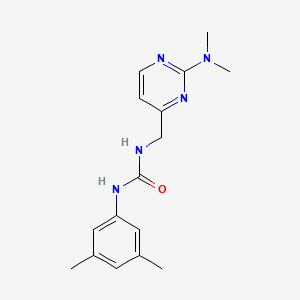
![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)
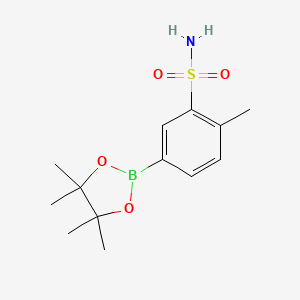
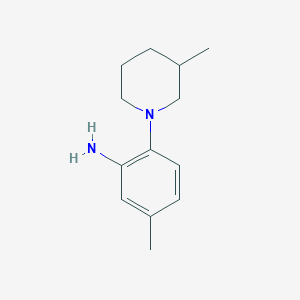
![2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide](/img/structure/B2717464.png)

![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)
![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)
